N-(butan-2-yl)-3,5-dimethylaniline
Description
N-(Butan-2-yl)-3,5-dimethylaniline is a substituted aniline derivative featuring a 3,5-dimethylphenyl group and an N-linked butan-2-yl substituent. The 3,5-dimethylaniline backbone is a common motif in organic synthesis, often modified to tune physical, chemical, and functional properties for applications in materials science, pharmaceuticals, and photonics .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-butan-2-yl-3,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11(4)13-12-7-9(2)6-10(3)8-12/h6-8,11,13H,5H2,1-4H3 |
InChI Key |
GTPLHRLTCXWMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3,5-dimethylaniline typically involves the alkylation of 3,5-dimethylaniline with butan-2-yl halides under basic conditions. A common method includes the use of butan-2-yl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated, sulfonated, or acylated products.
Scientific Research Applications
N-(butan-2-yl)-3,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the butan-2-yl and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- N-Alkylation vs. Arylation : The butan-2-yl group in the target compound introduces steric bulk and lipophilicity, contrasting with sulfonated (MADB) or halogenated (dibromo) analogs, which enhance solubility or reactivity .
- Schiff Bases: Derivatives like N-(2-nitrobenzalidene)-3,5-dimethylaniline exhibit redshifted absorption and nonlinear optical (NLO) properties due to extended π-conjugation .
Physical and Chemical Properties
- Melting Points and Solubility : 3,5-Dimethylaniline derivatives generally exhibit higher melting points (e.g., 35DMPTCA in ) compared to unsubstituted aniline due to symmetry and intermolecular interactions. Sulfonated derivatives (e.g., MADB) show improved water solubility .
- Optical Properties : Schiff base analogs demonstrate strong optical transparency in visible/near-IR regions (λmax < 450 nm) and significant hyperpolarizabilities (β ~ 1,000 × 10⁻³⁰ esu), making them suitable for photonic devices .
Toxicity and Environmental Impact
3,5-Dimethylaniline and its derivatives are classified as hazardous due to structural similarities to carcinogenic aromatic amines (e.g., aniline). Occupational exposure risks are noted in industrial settings, necessitating stringent handling protocols .
Biological Activity
N-(butan-2-yl)-3,5-dimethylaniline is an organic compound notable for its unique structure, which includes an amine functional group and a complex arrangement featuring a butan-2-yl substituent and two methyl groups on the aromatic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
The chemical formula of this compound is . Its synthesis typically involves the reaction of 3,5-dimethylaniline with butan-2-ylamine under controlled conditions to optimize yield and purity. Common methods include:
- Refluxing : Conducting the reaction at elevated temperatures to facilitate interaction.
- Chromatography : Used for purification after synthesis to isolate the desired product.
This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Initial studies suggest that it may modulate enzyme activity, potentially influencing biochemical pathways essential for cellular functions. The exact mechanism of action is still under investigation; however, it is believed to involve binding to active sites on target proteins, thereby altering their activity.
Interaction Studies
Research indicates that this compound may have significant binding affinity for specific biological targets. For example:
| Target | Binding Affinity (µM) | Biological Effect |
|---|---|---|
| Enzyme A | 50 | Inhibition of enzymatic activity |
| Receptor B | 30 | Modulation of receptor signaling pathways |
| Protein C | 75 | Altered protein conformational dynamics |
These interactions are crucial for understanding the compound's potential therapeutic uses.
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of this compound on cancer cell lines. The compound demonstrated cytotoxic effects against prostate cancer cells, inhibiting cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.
- Antimicrobial Properties : Another investigation assessed its antimicrobial efficacy against various pathogens. Results showed that this compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.
- Neuroprotective Effects : Research has also suggested potential neuroprotective properties. In animal models subjected to oxidative stress, treatment with this compound resulted in reduced neuronal damage and improved cognitive function.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(butan-2-yl)-3,5-dimethylaniline, and how do reaction conditions influence yield and purity?
- Methodology :
- Alkylation of 3,5-dimethylaniline : React 3,5-dimethylaniline with a butan-2-yl halide (e.g., 2-bromobutane) in the presence of a base (e.g., K₂CO₃ or NaH) to facilitate nucleophilic substitution. Solvents like DMF or THF are typically used under reflux (60–100°C, 12–24 hrs) .
- Reductive Amination : Condense 3,5-dimethylaniline with butan-2-one (methyl ethyl ketone) using a reducing agent like NaBH₄ or H₂/Pd-C to form the secondary amine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is employed to isolate the product.
- Key Considerations :
- Base strength and solvent polarity critically affect reaction kinetics and byproduct formation.
- Steric hindrance from the 3,5-dimethyl groups may slow alkylation, requiring prolonged reaction times .
Q. Which analytical techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Methodology :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.5–7.0 ppm (aromatic protons), δ 2.2–2.5 ppm (N–CH(CH₂CH₃)), and δ 1.0–1.5 ppm (butyl chain) confirm substitution patterns .
- ¹³C NMR : Signals for quaternary carbons (aromatic ring) and branching in the butyl chain.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 205 (C₁₂H₁₉N) and fragmentation patterns validate the structure .
- IR Spectroscopy : Absorbance at ~3400 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=C aromatic) .
Advanced Research Questions
Q. How can computational methods elucidate the nonlinear optical (NLO) properties of this compound derivatives?
- Methodology :
- Density Functional Theory (DFT) : Calculate linear polarizabilities and second hyperpolarizabilities (γ) to predict third-order NLO behavior. Basis sets like 6-311G++(d,p) are used for accuracy .
- Structure-Property Relationships : Electron-withdrawing/donating substituents on the aromatic ring modulate charge transfer, enhancing γ values. For example, nitro groups increase NLO response .
Q. What strategies optimize the compound’s application in biochemical assays, such as enzyme activity detection?
- Methodology :
- Derivatization for Solubility : Introduce sulfonate groups (e.g., N,N-Bis(4-sulfobutyl)-3,5-dimethylaniline, MADB) to enhance water solubility for use in Trinder’s reagent-based assays .
- Enzyme-Substrate Studies : Couple the compound with peroxidase enzymes to detect H₂O₂ in colorimetric assays (λ = 500–600 nm). Adjust pH (6.0–7.5) and buffer systems (phosphate or Tris) for optimal activity .
- Table: Comparative Performance of Derivatives in Diagnostic Assays
| Derivative | Solubility (g/L) | Detection Limit (H₂O₂, μM) | Reference |
|---|---|---|---|
| MADB | 120 | 0.5 | |
| Trifluoroethyl analog | 45 | 2.0 |
Q. How do substitution patterns on the aromatic ring influence biological activity or chemical reactivity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., 3,5-dichloro or 3,5-diethoxy) and assess reactivity in nucleophilic substitution or biological activity in vitro .
- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., –CH₃) activate the ring, directing incoming electrophiles to para positions. Steric effects from 3,5-dimethyl groups may hinder certain reactions .
- Key Finding : 3,5-Dimethyl groups reduce metabolic degradation in pharmacokinetic studies compared to unsubstituted analogs .
Q. What crystallographic techniques resolve the molecular conformation of this compound derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water). Resolve torsion angles between the butyl chain and aromatic ring to analyze steric interactions .
- Hydrogen Bonding Analysis : Identify intermolecular H-bonds (e.g., N–H⋯O) that stabilize crystal packing .
Data Contradictions and Validation
- Synthetic Yields : reports ~75% yield for alkylation with NaH, while notes 60% with K₂CO₃. This discrepancy highlights the need for optimized base-solvent pairs.
- Biological Activity : Some studies suggest anti-inflammatory potential , but others emphasize inertness without functionalization . Further in vivo validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
